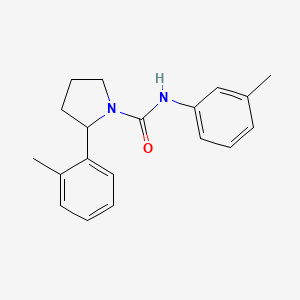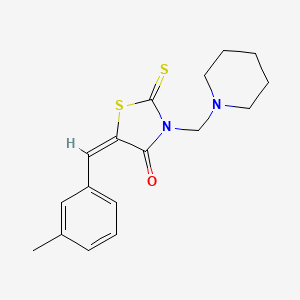![molecular formula C15H17N5O2 B6008455 N,N'-{[(4,6-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide](/img/structure/B6008455.png)
N,N'-{[(4,6-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-{[(4,6-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide, also known as QM-Aminomethyl-1,4-diacetate (QMA), is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. QMA belongs to the class of quinazoline derivatives and has been found to possess a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of QMA is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cancer cell growth and proliferation. QMA has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
Biochemical and Physiological Effects:
QMA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases. QMA has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of QMA is its broad range of pharmacological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of QMA is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on QMA. One area of interest is the development of new drugs based on the structure of QMA. Another area of interest is the use of QMA as a diagnostic tool in cancer imaging. Additionally, further research is needed to fully understand the mechanism of action of QMA and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of QMA involves the reaction of 4,6-dimethyl-2-aminobenzaldehyde with ethyl acetoacetate in the presence of acetic acid and ethanol. The resulting product is then treated with hydrochloric acid to obtain QMA in high yield.
Wissenschaftliche Forschungsanwendungen
N,N'-{[(4,6-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamideyl-1,4-diacetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. QMA has also been studied for its potential use as a diagnostic tool in cancer imaging.
Eigenschaften
IUPAC Name |
N-[N-acetyl-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-8-5-6-13-12(7-8)9(2)16-14(19-13)20-15(17-10(3)21)18-11(4)22/h5-7H,1-4H3,(H2,16,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADZSZCERZTSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N=C(NC(=O)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6008377.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6008378.png)

![1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B6008394.png)

![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6008409.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6008426.png)
![5-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6008452.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6008459.png)
![N-(2-fluorophenyl)-3-{1-[2-(2-furyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6008460.png)
![1-cyclopentyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6008467.png)

![3-{[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6008484.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B6008488.png)